Dehydrotremetone

Descripción

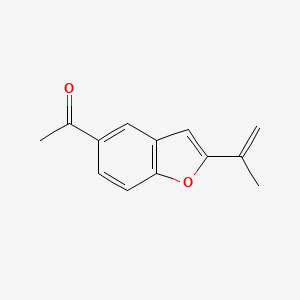

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

3015-20-1 |

|---|---|

Fórmula molecular |

C13H12O2 |

Peso molecular |

200.23 g/mol |

Nombre IUPAC |

1-(2-prop-1-en-2-yl-1-benzofuran-5-yl)ethanone |

InChI |

InChI=1S/C13H12O2/c1-8(2)13-7-11-6-10(9(3)14)4-5-12(11)15-13/h4-7H,1H2,2-3H3 |

Clave InChI |

DMYZBECNVZSNRN-UHFFFAOYSA-N |

SMILES |

CC(=C)C1=CC2=C(O1)C=CC(=C2)C(=O)C |

SMILES canónico |

CC(=C)C1=CC2=C(O1)C=CC(=C2)C(=O)C |

Otros números CAS |

3015-20-1 |

Sinónimos |

dehydrotremetone |

Origen del producto |

United States |

Natural Occurrence and Distribution in Biological Systems

Plant Sources and Chemotypes of Dehydrotremetone

This compound is a recognized constituent of several plant species, most notably within the Asteraceae family. Its concentration can vary significantly between different plants and even within the same species, leading to the identification of distinct chemotypes.

Ageratina altissima, commonly known as white snakeroot, is a primary source of this compound. purdue.eduarizona.edu This poisonous perennial herb, native to eastern and central North America, contains a toxic mixture referred to as tremetol, which includes this compound along with other benzofuran (B130515) ketones like tremetone (B1683225) and hydroxytremetone. arizona.eduuni.eduwikipedia.org The presence of these compounds is responsible for the plant's toxicity. purdue.eduacs.org

Research has revealed the existence of at least three different chemotypes of white snakeroot based on high-performance liquid chromatography (HPLC) analysis. acs.orgresearchgate.net This variation in chemical composition may account for the sporadic and unpredictable nature of its toxicity. acs.orgresearchgate.net The concentrations of these ketones, including this compound, can differ considerably among various collections of the plant. nih.gov For instance, analysis of the aerial parts of dried Ageratina altissima has shown this compound concentrations ranging from 0.033% to 0.78%. ecomole.com

The table below summarizes the concentrations of this compound and related compounds found in the aerial parts of Ageratina altissima.

| Compound | Concentration (% of Dry Matter) |

| This compound | 0.033 - 0.78 ecomole.com |

| Tremetone | 0.004 - 3.5 ecomole.com |

| 6-Hydroxytremetone | 0.15 - 4.6 ecomole.com |

| Total Benzofuran Ketones | 0.253 - 6.73 ecomole.com |

This data is based on analysis of the aerial parts of the plant using HPLC.

This compound is also a significant component of various Isocoma species, commonly known as rayless goldenrod or goldenbush. researchgate.netnih.gov These plants are prevalent in the southwestern United States and are known to be toxic to livestock. researchgate.netcapes.gov.br The toxic principle in these plants is also a mixture of benzofuran ketones, including tremetone and this compound. capes.gov.brusda.gov

Several species within the Isocoma genus have been found to contain this compound, including:

Isocoma pluriflora (Rayless Goldenrod) researchgate.netacs.org

Isocoma wrightii (Wright's Goldenrod) arizona.eduresearchgate.net

Isocoma acradenia researchgate.net

Isocoma tenuisecta researchgate.net

Isocoma azteca researchgate.net

Isocoma rusbyi researchgate.net

Studies have confirmed the presence of this compound in these species for the first time, along with other related compounds. nih.govacs.org The concentrations of these ketones can vary among the different Isocoma species. researchgate.net For example, one analysis showed that a sample of I. acradenia contained significantly more tremetone than a sample of I. pluriflora. nih.gov

The table below shows the concentrations of key benzofuran ketones in two Isocoma species.

| Plant Species | Tremetone (μg/mg of dry weight) | This compound (μg/mg of dry weight) | 3-Oxyangeloyl-tremetone (μg/mg of dry weight) |

| Isocoma pluriflora | 0.04 ± 0.01 | 0.13 ± 0.03 | 0.32 ± 0.05 |

| Isocoma acradenia | 1.0 ± 0.1 | 0.07 ± 0.01 | 0.12 ± 0.01 |

Data represents the mean concentrations (±SD) of benzofuran ketones administered to calves. nih.gov

Beyond Ageratina and Isocoma, this compound and related benzofurans have been identified in other plant genera, primarily within the Asteraceae family. Fractionation and chromatography of an ethanol (B145695) extract from Isocoma wrightii led to the isolation of this compound among a family of other benzofurans. researchgate.netacs.org Additionally, some species of Liatris have been reported to contain these types of compounds.

Distribution within Plant Tissues and Influencing Factors

The stability and concentration of this compound within plant tissues can be influenced by various environmental and processing factors.

The method used to dry plant material has a significant impact on the stability of this compound and related benzofuran ketones. nih.govacs.org Research has shown that these compounds are most stable when the plant material is freeze-dried. researchgate.netnih.govacs.org Air-drying is the next best method for preserving these compounds, while oven-drying at 60°C results in the greatest degradation. researchgate.netnih.govacs.org This instability within the plant suggests that certain factors within the plant itself contribute to the degradation of these compounds. usda.gov

Interestingly, historical reports suggested that the toxin in white snakeroot disappears upon drying, while the toxin in rayless goldenrod is not destroyed by the same process. nih.govacs.org However, more recent studies have demonstrated that dried white snakeroot and rayless goldenrod are both capable of causing toxicity in livestock. researchgate.netnih.govacs.org Long-term storage can also affect the concentration of this compound, with studies showing degradation over several years, particularly at warmer temperatures. usda.gov

Presence and Fate in Animal Biological Samples

When animals ingest plants containing this compound, the compound and its metabolites can be detected in various biological samples. This is a key factor in the phenomenon known as "milk sickness," where the toxin is passed to humans through the milk of affected animals. researchgate.netncpedia.org

The toxins are excreted in the milk, meaning that suckling animals can be poisoned. purdue.edu Diagnostic tests have been developed to detect tremetone and this compound in animal samples to confirm exposure to white snakeroot. purdue.edu In cases of suspected poisoning, samples such as blood, serum, liver, kidney, and rumen or stomach contents can be analyzed. purdue.edu

In one documented case of a cow poisoned by white snakeroot, both tremetone and this compound were detected in the plant specimen. nih.gov Subsequent analysis of the cow's tissues found this compound in the liver, although neither compound was recovered from the rumen content. nih.govresearchgate.net This indicates that this compound can be absorbed and distributed within the animal's body.

Advanced Isolation and Purification Methodologies

Extraction Techniques from Complex Biological Matrices

The initial step in isolating dehydrotremetone is its extraction from the host organism, which is often a plant. column-chromatography.com This process aims to efficiently remove the target compound from the solid plant material into a liquid solvent, creating a crude extract. google.com The choice of extraction technique and solvent is crucial and depends on the chemical properties of this compound and the nature of the biological matrix. ekb.eg

Solvent-based extraction is the most common method for obtaining crude extracts containing this compound. nih.gov This technique relies on the principle of solubility, where a solvent or a solvent system is chosen that preferentially dissolves this compound and related compounds. The selection of the solvent is a critical parameter, as its polarity will determine the profile of extracted metabolites. ekb.egnih.gov

Methanol (B129727) is a frequently used solvent for the extraction of tremetone (B1683225) derivatives, including this compound, from plant tissues. researchgate.net For instance, the air-dried aerial parts of Xenophyllum poposum have been subjected to extraction with methanol to yield a crude extract containing a mixture of compounds, including this compound. researchgate.netconicet.gov.ar The general process involves macerating the dried and powdered plant material in the chosen solvent for an extended period, sometimes for several days, to ensure exhaustive extraction. nih.gov Following extraction, the solvent, now rich in dissolved phytochemicals, is separated from the solid plant residue by filtration. The solvent is then typically removed under reduced pressure, a process that concentrates the extract and prevents thermal degradation of the target compounds. google.com

Other solvents, such as ethanol (B145695), have also been employed in the extraction of related benzofurans. nih.gov The choice between different alcohols or other organic solvents often depends on the specific plant matrix and the desired selectivity of the extraction. Modern extraction techniques like microwave-assisted extraction (MAE) and ultrasound-assisted solvent extraction (UASE) are also utilized in natural product chemistry to improve efficiency, reduce solvent consumption, and shorten extraction times compared to conventional methods like maceration. ekb.egnie.edu.sg

| Plant Source | Extraction Solvent | Extraction Method | Reference |

| Xenophyllum poposum | Methanol | Maceration | researchgate.net |

| Pericallis species | Ethanol | Not specified | nih.gov |

Chromatographic Separation Strategies

Following extraction, the crude mixture contains a multitude of compounds. Chromatography is the cornerstone technique used to separate this compound from this complex mixture. researchgate.net The principle of chromatography relies on the differential partitioning of components between a stationary phase and a mobile phase. researchgate.net

Column chromatography is a fundamental and widely used preparative technique for the initial fractionation of the crude extract. column-chromatography.comresearchgate.net In this method, a glass column is packed with a solid adsorbent, known as the stationary phase, with silica (B1680970) gel being a very common choice for the separation of moderately polar compounds like tremetones. researchgate.netconicet.gov.arresearchgate.net

The crude extract, often pre-adsorbed onto a small amount of silica gel, is loaded onto the top of the packed column. researchgate.net A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. researchgate.net The separation occurs as different compounds travel down the column at different rates based on their polarity and affinity for the stationary phase. researchgate.net Compounds with weaker interactions with the silica gel move faster and are eluted first, while those with stronger interactions are retained longer. researchgate.net

For the purification of this compound, a typical approach involves using a non-polar solvent system with a gradually increasing proportion of a more polar solvent. This is known as gradient elution. researchgate.net For example, a methanol extract of Xenophyllum poposum was subjected to column chromatography over silica gel using a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc). researchgate.netconicet.gov.ar Fractions are collected sequentially as the eluent exits the column, and these fractions are often analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compound. researchgate.net

| Stationary Phase | Mobile Phase System (Eluent) | Application | Reference |

| Silica Gel | n-hexane with increasing amounts of Ethyl Acetate (0-40%) | Fractionation of methanol extract of Xenophyllum poposum | researchgate.netconicet.gov.ar |

| Silica Gel | Cyclohexane / Ethyl Acetate (96:4) | Isolation of related 2-isopropenyl-2,3-dihydrobenzofuranic derivatives | tandfonline.com |

| Silica Gel | Cyclohexane / Dichloromethane (70:30) | Purification of related 2-isopropenyl-2,3-dihydrobenzofuranic derivatives | tandfonline.com |

For achieving higher purity, preparative High-Performance Liquid Chromatography (HPLC) is often employed, especially for the final purification steps. chromservis.euslideshare.net Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material, with the goal of isolating compounds rather than just quantifying them. researchgate.netchromservis.eu

This technique offers superior resolution compared to traditional column chromatography due to the use of smaller stationary phase particles and high pressure to force the mobile phase through the column. slideshare.net While specific preparative HPLC methods for this compound are not extensively detailed in the provided context, the purification of structurally similar tremetone derivatives has been accomplished using semi-preparative HPLC. For instance, final purification of fractions containing benzofuran (B130515) derivatives from Pericallis species was achieved using a semi-preparative HPLC system with an n-hexane-EtOAc gradient as the mobile phase. nih.gov This approach allows for the isolation of highly pure compounds necessary for definitive structural analysis and biological testing.

Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. ekb.egacs.org For a compound to be analyzed by GC, it must be thermally stable and readily vaporized. thermofisher.com In GC, the mobile phase is an inert gas (the carrier gas), such as helium or nitrogen, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, housed within a long, thin capillary column. thermofisher.comshimadzu.com

GC, particularly when coupled with Mass Spectrometry (GC-MS), is a key method for the identification and analysis of this compound in complex mixtures like plant essential oils. researchgate.netconicet.gov.ar Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. thermofisher.com As the vaporized sample is carried through the column, compounds separate and elute at different times, known as retention times. The retention time is a characteristic value for a compound under specific GC conditions. In the analysis of the essential oil of Xenophyllum poposum, this compound was identified with a specific retention index, which aids in its identification. conicet.gov.ar While primarily an analytical tool, preparative GC can be used to isolate small quantities of pure volatile compounds. acs.org

| GC Column Phase | Carrier Gas | Application | Retention Index (RI) | Reference |

| DB-5 type (non-polar) | Helium | Analysis of essential oil from Xenophyllum poposum | 1622 | conicet.gov.ar |

Ancillary Purification Steps for Enhanced Purity

After chromatographic separation, further steps may be necessary to achieve the desired level of purity. These ancillary methods are often used to remove trace impurities that may co-elute with the target compound during chromatography.

One common and effective final purification step is recrystallization. This technique relies on differences in solubility of the compound and impurities in a particular solvent or solvent system at different temperatures. For this compound, crystallization from aqueous methanol has been reported. acs.org The process typically involves dissolving the impure compound in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (the mother liquor). This method not only enhances purity but can also provide crystals suitable for X-ray diffraction analysis to confirm the molecular structure. acs.org The purity of the recrystallized this compound can be confirmed by measuring its melting point, which was reported as 84.0-85.5°C after this process. acs.org

Throughout the purification process, Thin-Layer Chromatography (TLC) is an indispensable ancillary technique. It is used to monitor the progress of column chromatography separations by analyzing the composition of the collected fractions, allowing researchers to pool fractions containing the compound of interest. researchgate.netacs.org It is also used to assess the purity of the compound after each purification step.

Chemical Structure Elucidation and Spectroscopic Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like dehydrotremetone. core.ac.ukipb.pt By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. enfist.si Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a complete structural assignment. emerypharma.comnih.govmagritek.com

One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectra, offers the initial and fundamental data for structural analysis. ipb.ptemerypharma.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and the number of neighboring protons. wisc.edu Key features of the ¹H NMR spectrum of this compound include distinct signals for the aromatic protons, the vinylic protons of the isopropenyl group, and the methyl protons of both the isopropenyl and acetyl groups. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are crucial for initial assignments. emerypharma.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. bhu.ac.inmagritek.com Since the natural abundance of ¹³C is low, carbon-carbon coupling is typically not observed, resulting in a spectrum where each unique carbon atom produces a single peak in a proton-decoupled spectrum. bhu.ac.in The chemical shifts in the ¹³C spectrum indicate the type of carbon atom (e.g., carbonyl, aromatic, vinylic, aliphatic). bhu.ac.inwisc.edu For this compound, this includes signals for the carbonyl carbon of the acetyl group, carbons of the benzofuran (B130515) core, and carbons of the isopropenyl substituent.

The following tables summarize the expected ¹H and ¹³C NMR data for this compound, based on its known structure.

Table 1: ¹H NMR Data for this compound

| Atom | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3 | ~6.8 | s (singlet) | 1H |

| H-4 | ~7.9 | d (doublet) | 1H |

| H-6 | ~7.8 | d (doublet) | 1H |

| H-7 | ~7.5 | d (doublet) | 1H |

| H-1' (vinyl) | ~5.5 | s (singlet) | 1H |

| H-1' (vinyl) | ~5.1 | s (singlet) | 1H |

| H-2' (methyl) | ~2.1 | s (singlet) | 3H |

Table 2: ¹³C NMR Data for this compound

| Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~155.0 |

| C-3 | ~105.0 |

| C-3a | ~129.0 |

| C-4 | ~125.0 |

| C-5 | ~132.0 |

| C-6 | ~123.0 |

| C-7 | ~111.0 |

| C-7a | ~155.5 |

| C-1' (vinyl C) | ~144.0 |

| C-1' (vinyl CH₂) | ~114.0 |

| C-2' (methyl) | ~20.0 |

| C-1'' (carbonyl) | ~197.0 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the complex connectivity of the molecule. core.ac.ukcreative-biostructure.comnumberanalytics.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. emerypharma.comsdsu.edu It reveals correlations between neighboring protons in the aromatic ring, helping to confirm their relative positions. Cross-peaks in the COSY spectrum connect coupled protons, tracing the proton framework of the molecule. creative-biostructure.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.eduresearchgate.net This is a highly sensitive technique that allows for the definitive assignment of a proton signal to its corresponding carbon atom, for instance, linking the proton signals of the isopropenyl group to their specific vinylic and methyl carbons. columbia.edudiva-portal.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range correlations between protons and carbons (typically over two to three bonds). columbia.eduyoutube.com For this compound, HMBC would show correlations from the acetyl methyl protons (H-2'') to the carbonyl carbon (C-1'') and the aromatic carbon at C-5. It would also connect the isopropenyl protons to C-2 of the furan (B31954) ring, confirming the substitution pattern. columbia.edu

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight and elemental formula of a compound. rfi.ac.uk High-resolution mass spectrometry is particularly powerful for confirming the molecular formula with high accuracy. wisdomlib.org

HR-ESI-MS is a soft ionization technique that allows for the highly accurate mass measurement of molecules, often with minimal fragmentation. uzh.chrsc.org This accuracy enables the determination of a compound's elemental composition. For this compound (C₁₃H₁₂O₂), HR-ESI-MS would detect a pseudo-molecular ion peak, such as [M+H]⁺ or [M+Na]⁺. researchgate.netrsc.orgresearchgate.net The measured mass would be compared to the calculated exact mass of the proposed formula (C₁₃H₁₂O₂ has a monoisotopic mass of 200.08373 u). A close match (typically within 5 ppm) provides strong evidence for the correct molecular formula. uzh.ch

LC-TOF-MS combines the separation capabilities of liquid chromatography with the high-speed and high-resolution mass analysis of a time-of-flight detector. nih.govchromatographyonline.comwiley.com This hyphenated technique is ideal for analyzing complex mixtures, as it first separates the components before they enter the mass spectrometer. nih.gov In the context of natural product analysis, LC-TOF-MS can isolate this compound from a plant extract and provide its accurate mass, confirming its presence and molecular formula in a single analysis. nih.govwikipedia.org The retention time from the LC provides an additional layer of identification when compared against a known standard.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule when it absorbs infrared radiation. utdallas.edu Different functional groups vibrate at characteristic frequencies, causing them to absorb IR radiation at specific wavenumbers. specac.comlibretexts.org This makes IR spectroscopy an excellent tool for identifying the functional groups present in a molecule like this compound. libretexts.orgyoutube.com

The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Found just below 3000 cm⁻¹ for the methyl groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band for the ketone of the acetyl group, typically in the range of 1670-1690 cm⁻¹. libretexts.org

Alkene (C=C) Stretch: Absorptions for the aromatic ring and the isopropenyl double bond in the 1600-1450 cm⁻¹ region.

Benzofuran C-O-C Stretch: Characteristic absorptions for the ether linkage within the furan ring, typically found in the 1250-1050 cm⁻¹ region.

Table 3: Summary of Key IR Absorptions for this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Acetyl Ketone | C=O | 1670 - 1690 (strong, sharp) |

| Aromatic/Vinylic | C=C | 1450 - 1600 |

| Benzofuran Ether | C-O-C | 1050 - 1250 |

| Aromatic/Vinylic | C-H | > 3000 |

Integration of Spectroscopic Data for Comprehensive Structural Characterization

The definitive structural elucidation of this compound (1-(2-isopropenyl-1-benzofuran-5-yl)ethan-1-one) is accomplished through the synergistic integration of multiple spectroscopic techniques. Mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) each provide distinct and complementary pieces of structural information. When combined, these data sets allow for an unambiguous confirmation of the molecule's atomic connectivity and functional group arrangement.

Mass Spectrometry (MS)

Mass spectrometry is fundamental in determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, from which the molecular formula can be deduced.

For this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 200. clockss.org An exact mass measurement yielded a value of 200.0876, which corresponds to the molecular formula C₁₃H₁₂O₂ (calculated exact mass: 200.0837). clockss.orgmetabolomicsworkbench.org This formula indicates an index of hydrogen deficiency of eight, suggesting the presence of a highly unsaturated system, which is consistent with the benzofuran ring system and additional double bonds. The mass spectrum also typically shows a prominent fragment ion at m/z 185, corresponding to the loss of a methyl group ([M-CH₃]⁺), which is a characteristic fragmentation pattern for acetyl-substituted aromatic compounds. clockss.org

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value (m/z) | Inference |

| Molecular Ion [M]⁺ | 200 | Molecular Weight |

| Exact Mass | 200.0876 | Molecular Formula: C₁₃H₁₂O₂ |

| Base Peak | 185 | Loss of a methyl radical (-•CH₃) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the key functional groups present in the molecule by detecting the vibrational frequencies of specific bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its main structural features.

A strong absorption band is observed at approximately 1679 cm⁻¹, which is indicative of a conjugated aryl ketone (C=O stretching). clockss.org This is a lower frequency than a simple alkyl ketone, suggesting the carbonyl group is conjugated with the aromatic benzene (B151609) ring, which is consistent with the proposed structure. The spectrum would also be expected to show peaks corresponding to C=C stretching for both the aromatic ring and the isopropenyl group (typically in the 1600-1450 cm⁻¹ region) and C-H stretching vibrations. spectroscopyonline.com Specifically, sp² C-H stretches from the aromatic and vinyl groups are expected above 3000 cm⁻¹, while sp³ C-H stretches from the methyl groups would appear just below 3000 cm⁻¹. spectroscopyonline.com The presence of the furan ring is confirmed by characteristic C-O-C stretching vibrations. libretexts.org

Table 2: Key Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 1679 | C=O Stretch | Conjugated Aryl Ketone |

| ~3100-3000 | C-H Stretch | Aromatic/Vinyl sp² C-H |

| ~1600-1450 | C=C Stretch | Aromatic Ring & Isopropenyl Group |

| ~1250-1050 | C-O Stretch | Aryl Ether (Benzofuran) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides precise information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. clockss.org

The aromatic region shows three distinct signals corresponding to the protons on the substituted benzene ring: a doublet at δ 8.18 (H-4), a doublet of doublets at δ 7.94 (H-6), and a doublet at δ 7.48 (H-7), confirming the 1,2,4-trisubstitution pattern. clockss.org A sharp singlet at δ 6.70 is assigned to the proton on the furan ring (H-3). clockss.org The isopropenyl group gives rise to three signals: two singlets for the terminal vinyl protons at δ 5.83 and δ 5.24, and a singlet for the vinyl methyl group at δ 2.14. clockss.org The acetyl methyl protons appear as a singlet at δ 2.66. clockss.org The integration of these signals corresponds to the number of protons in each group (1:1:1:1:1:1:3:3), matching the proposed structure perfectly.

Table 3: ¹H NMR Spectroscopic Data for this compound (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.18 | d | 1.8 | H-4 |

| 7.94 | dd | 8.4, 1.8 | H-6 |

| 7.48 | d | 8.4 | H-7 |

| 6.70 | s | - | H-3 |

| 5.83 | s | - | H-1'a |

| 5.24 | s | - | H-1'b |

| 2.66 | s | - | H-1'' |

| 2.14 | s | - | H-2' |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. While specific experimental data is not widely published, the expected chemical shifts can be predicted based on established ranges for similar structures. bhu.ac.inlibretexts.org

The spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule. The carbonyl carbon of the ketone is expected to appear significantly downfield, in the range of δ 190-200 ppm. bhu.ac.in The carbons of the aromatic and furan rings would resonate between δ 110-160 ppm. The isopropenyl group would show signals for its quaternary carbon (~δ 140-145 ppm), its terminal CH₂ carbon (~δ 115-120 ppm), and its methyl carbon (~δ 20-25 ppm). The methyl carbon of the acetyl group is predicted to be in a similar range (~δ 25-30 ppm).

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Carbon Type |

| 190-200 | C-1'' | Ketone C=O |

| 150-160 | C-7a, C-5 | Aromatic C-O, C-C=O |

| 140-150 | C-2, C-2' | Aromatic/Vinyl C |

| 110-135 | C-4, C-6, C-3a | Aromatic CH |

| 115-125 | C-1' | Vinyl CH₂ |

| 105-115 | C-3, C-7 | Aromatic/Furan CH |

| 25-30 | C-2'' | Acetyl CH₃ |

| 20-25 | C-3' | Vinyl CH₃ |

By integrating these data sets, a complete structural picture of this compound emerges. Mass spectrometry confirms the molecular formula. IR spectroscopy identifies the key ketone and benzofuran functional groups. ¹H NMR spectroscopy maps out the proton framework and substitution pattern with high precision. Finally, the predicted ¹³C NMR spectrum corroborates the carbon skeleton. This comprehensive spectroscopic analysis leaves no ambiguity as to the structure of this compound.

Biosynthesis and Enzymatic Pathways

Precursor Incorporation Studies

The biosynthetic pathway of dehydrotremetone has been significantly clarified through studies involving the administration of isotopically labeled precursors to intact plants, particularly Eupatorium rugosum (now known as Ageratina altissima). researchgate.net These tracer experiments are fundamental in determining the metabolic origins of the carbon skeleton of the molecule.

Investigations using acetate (B1210297) labeled with carbon-14 (B1195169) (¹⁴C) at different positions (acetate-[1-¹⁴C] and acetate-[2-¹⁴C]) were conducted to trace the formation of the this compound molecule. researchgate.net Through degradation of the this compound produced by the plant, the specific locations of the ¹⁴C atoms were identified. The labeling pattern observed in the acetophenone (B1666503) moiety of the molecule was consistent with its derivation from acetate units. researchgate.net This demonstrated that this portion of the molecule is assembled from smaller C₂ units provided by acetate. researchgate.net

Further studies utilized labeled mevalonate (B85504) to track the origin of the furan (B31954) ring and its associated side chain. researchgate.netresearchgate.net The successful incorporation of the radioactive label from mevalonate into this part of the structure confirmed that it is formed from an isoprenoid precursor. researchgate.netresearchgate.net These precursor incorporation studies have been pivotal, establishing the mixed biosynthetic origin of this compound. researchgate.net

| Precursor Fed | Labeled Moiety | Conclusion | Reference(s) |

| Acetate-[1-¹⁴C] | Acetophenone | Acetophenone moiety is derived from the acetate pathway. | researchgate.net |

| Acetate-[2-¹⁴C] | Acetophenone | Acetophenone moiety is derived from the acetate pathway. | researchgate.net |

| Mevalonate (labeled) | Furan ring and side chain | Furan portion is derived from an isoprenoid precursor via the mevalonate pathway. | researchgate.netresearchgate.net |

Role of Acetate and Mevalonate Pathways

The biosynthesis of this compound exemplifies the integration of two major metabolic pathways for the construction of a complex natural product. researchgate.netresearchgate.net

The Acetate Pathway (specifically, the polyketide pathway) is responsible for generating the aromatic portion of the molecule, the p-hydroxyacetophenone core. researchgate.netekb.eg This pathway begins with the fundamental building block acetyl-CoA. slideshare.net Through a series of Claisen-type condensation reactions, multiple acetyl-CoA units are linked together to form a linear poly-β-keto chain, also known as a polyketide intermediate. researchgate.netekb.eg This linear chain then undergoes cyclization and aromatization to form the aromatic ring structure. ekb.eg It has been proposed that the formation of the p-hydroxyacetophenone intermediate involves the condensation of four acetyl-CoA units. ekb.eg

The Mevalonate Pathway provides the five-carbon isoprenoid unit necessary for the formation of the furan ring and its side chain. researchgate.netviper.ac.in This pathway also begins with acetyl-CoA, which is converted through several enzymatic steps into mevalonic acid. slideshare.net Mevalonic acid is then transformed into the activated isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). viper.ac.in These C₅ units are the universal precursors for all terpenoid and isoprenoid compounds in nature. viper.ac.in In the case of this compound, an isoprenoid unit is attached to the aromatic ring, which then cyclizes to form the substituted furan ring. researchgate.net

Enzymatic Steps and Polyketide Synthases (PKSs) in this compound Formation

The formation of the polyketide chain that ultimately becomes the acetophenone portion of this compound is catalyzed by a class of enzymes known as Polyketide Synthases (PKSs) . researchgate.netwikipedia.org PKSs are large, multi-domain enzymes or enzyme complexes that iteratively condense simple acyl-CoA precursors, most commonly acetyl-CoA and malonyl-CoA, to build polyketide chains. mdpi.comrasmusfrandsen.dk

Initiation : A starter unit, typically acetyl-CoA, is loaded onto the enzyme. mdpi.com

Elongation : The growing chain is extended through the repeated decarboxylative condensation of an extender unit, usually malonyl-CoA. mdpi.commdpi.com

Modification (Optional) : After each condensation, the β-keto group can be optionally modified by other enzymatic domains within the PKS complex, such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER). wikipedia.orgrasmusfrandsen.dk For aromatic polyketides like the precursor to this compound, these reduction steps are largely omitted, allowing for subsequent cyclization reactions. mdpi.com

Termination : Once the chain reaches a specific length, it is released from the enzyme, often accompanied by a cyclization event to form the final stable product. wikipedia.orgrasmusfrandsen.dk

In the biosynthesis of this compound, a PKS is believed to catalyze the formation of a linear tetraketide from one starter and three extender units, which then undergoes cyclization and aromatization to yield the core aromatic structure. ekb.egmdpi.com While the specific PKS responsible for this compound biosynthesis has not been isolated or characterized, its involvement is inferred from the acetate incorporation studies. researchgate.netresearchgate.net

Proposed Biosynthetic Intermediates and Related Compounds

Several compounds have been proposed or identified as intermediates and related products in the biosynthetic pathway leading to this compound.

One proposed pathway suggests that this compound biosynthesis proceeds via the isoprenylation of p-hydroxyacetophenone . ekb.eg However, feeding studies in Eupatorium rugosum with chemically synthesized p-hydroxyacetophenone and another potential intermediate, 4-hydroxy-3-[isopenten-(2)-yl]-acetophenone , found that neither was efficiently incorporated into the final this compound molecule. researchgate.net This suggests they may not be the primary free intermediates in this species.

In contrast, the related benzofuran (B130515) tremetone (B1683225) was shown to be very efficiently incorporated into this compound when fed to the plants. researchgate.net This strongly indicates that tremetone is a direct, late-stage precursor to this compound, likely being converted via a dehydrogenation reaction. researchgate.net Tremetone, this compound, and hydroxytremetone are often found together in plants like Ageratina altissima and Isocoma pluriflora. usda.govnih.gov

| Compound | Role in Biosynthesis | Experimental Evidence | Reference(s) |

| p-Hydroxyacetophenone | Proposed early-stage precursor | Postulated as the initial aromatic core for isoprenylation, but feeding studies showed inefficient incorporation. | researchgate.netekb.eg |

| 4-hydroxy-3-[isopenten-(2)-yl]-acetophenone | Proposed intermediate after isoprenylation | Feeding studies showed inefficient incorporation. | researchgate.net |

| Tremetone | Confirmed late-stage precursor | Efficiently incorporated into this compound in feeding studies. | researchgate.net |

Genetic and Molecular Basis of Biosynthesis

As of current literature, the specific genes and the complete molecular framework governing the biosynthesis of this compound have not been fully identified or characterized. While the general enzymatic steps are inferred from biochemical studies, the corresponding genes encoding the PKSs, prenyltransferases (for attaching the isoprene unit), and cyclases remain to be discovered.

It is highly probable that cytochrome P450 monooxygenase (CYP) enzymes are involved in the pathway, particularly in the hydroxylation and subsequent oxidative cyclization of the isoprenoid side chain to form the furan ring. ekb.eg However, without dedicated genetic and transcriptomic analyses of this compound-producing plants like Ageratina altissima, the specific enzymes and their genetic regulation are yet to be elucidated.

Chemical Synthesis and Analogues Research

Total Synthesis Approaches to Dehydrotremetone

The total synthesis of this compound has been achieved through several routes, with a notable focus on efficiency and the use of modern synthetic methodologies.

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone in the synthesis of complex organic molecules, including this compound. researchgate.netsigmaaldrich.commdpi.com The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a particularly powerful tool in this context. researchgate.net This reaction has been successfully employed in the synthesis of this compound and its derivatives. researchgate.netbeilstein-journals.org These reactions are typically carried out under mild conditions and are tolerant of various functional groups, making them highly versatile. rsc.orgnih.gov Research has also focused on developing more sustainable and efficient palladium catalyst systems, including those that can be used in environmentally benign solvents like water. sigmaaldrich.com

Derivatization and Analogue Preparation

The preparation of this compound derivatives and analogues is crucial for understanding its biological activity and for developing potential therapeutic agents. researchgate.netacs.org Researchers have synthesized various analogues by modifying the core benzofuran (B130515) structure or the substituents. researchgate.netresearchgate.net For instance, the synthesis of alkoxy analogues of related natural products has been explored to evaluate their fungitoxic activity. researchgate.net The derivatization of this compound can involve reactions such as hydrogenation to form dihydrotremetone or the introduction of hydroxyl groups. researchgate.net These modifications allow for a systematic investigation of how structural changes affect the molecule's properties.

Strategies for Stereoselective Synthesis (if applicable)

While this compound itself is an achiral molecule, the synthesis of its hydrogenated analogue, tremetone (B1683225), and other related dihydrobenzofurans presents stereochemical challenges. mdpi.comwikipedia.org Stereoselective synthesis aims to control the formation of specific stereoisomers, which is critical as different enantiomers or diastereomers can have vastly different biological activities. youtube.com Strategies for the stereoselective synthesis of the 2-isopropenyl-2,3-dihydrobenzofuran nucleus, a key structural motif in tremetone and related compounds, have been developed. mdpi.comthegoodscentscompany.com These methods often employ chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction, providing access to enantiomerically pure or enriched products. youtube.com The determination of the absolute configuration of these chiral centers is often accomplished using techniques like electronic circular dichroism (ECD) spectroscopy in conjunction with computational methods. mdpi.com

Interconversion Studies with Structurally Related Benzofurans (e.g., Tremetone, Toxol)

The chemical relationship between this compound and other naturally occurring benzofurans like tremetone and toxol (B1195516) has been a subject of study. pageplace.deresearchgate.net Interconversion studies explore the chemical pathways that can transform one of these compounds into another. For example, this compound can be considered the dehydrated form of tremetone. gatech.edu The synthesis of tremetone has been achieved, and its structural relationship to this compound is well-established. wikipedia.org Similarly, toxol, which is a hydroxylated derivative of tremetone, can be chemically correlated with these compounds. researchgate.net These studies are important for understanding the biosynthetic pathways of these compounds in plants and their metabolic fate in biological systems.

Biological Activities and Mechanistic Investigations

Cellular and Molecular Effects

In Vitro Cytotoxicity Studies on Cell Lines

Research into the cytotoxic effects of dehydrotremetone has yielded contrasting results depending on the cell line and the experimental conditions. Notably, studies involving B16 murine melanoma cells have been pivotal. One study reported that this compound is not toxic to B16F1 murine melanoma cells, even after microsomal activation. nih.govcapes.gov.br This finding is significant in the context of its precursor, tremetone (B1683225), which does require microsomal activation to become toxic to these and other mammalian cell cultures. nih.govcapes.gov.br The efficient conversion of tremetone to the non-toxic this compound may account for the variable toxicity observed in white snakeroot extracts. nih.govcapes.gov.br

In contrast to the findings with melanoma cells, the SH-SY5Y human neuroblastoma cell line has been utilized as another in vitro model. semanticscholar.orgmednexus.orgnih.gov While tremetone showed concentration-dependent cytotoxicity in SH-SY5Y cells without needing microsomal activation, its hydroxylated derivative, 6-hydroxytremetone, was found to be non-cytotoxic. semanticscholar.org This suggests that the SH-SY5Y cell line may be a more sensitive model for assessing the neurotoxic potential of certain benzofuran (B130515) ketones. semanticscholar.org The lack of toxicity of the hydroxylated form also points to the importance of specific structural features in determining the cytotoxic activity of these compounds. semanticscholar.org

Table 1: Summary of In Vitro Cytotoxicity Studies

| Compound | Cell Line | Cytotoxicity Observed | Microsomal Activation Requirement | Source(s) |

| This compound | B16 Murine Melanoma | No | Not applicable (non-toxic) | nih.govcapes.gov.br |

| Tremetone | B16 Murine Melanoma | Yes | Required | nih.govcapes.gov.br |

| Tremetone | SH-SY5Y Human Neuroblastoma | Yes | Not Required | semanticscholar.org |

| 6-Hydroxytremetone | SH-SY5Y Human Neuroblastoma | No | Not applicable (non-toxic) | semanticscholar.org |

Investigations into Microsomal Activation Requirements for Bioactivity

The bioactivity of this compound, particularly its toxicity, appears to be independent of microsomal activation. nih.govcapes.gov.br Research has shown that unlike its precursor tremetone, which requires metabolic activation by liver microsomes to exert its toxic effects on various mammalian cell cultures, this compound remains non-toxic even after undergoing the same activation process. nih.govcapes.gov.brresearchgate.net This lack of bioactivation for this compound is a key differentiating factor from tremetone. nih.govcapes.gov.br The conversion of tremetone to this compound, which can occur both within the plant and in cell-free homogenates, effectively serves as a detoxification pathway. nih.govcapes.gov.br This may explain the observed sporadic toxicity of plants like white snakeroot, as the relative amounts of tremetone and this compound can vary. nih.govcapes.gov.br

Potential Impact on Cellular Bioenergetic Processes (general benzofuran context)

While specific studies on this compound's direct impact on cellular bioenergetics are limited, the broader context of benzofuran compounds suggests a potential for such interactions. Cellular bioenergetics, the network of metabolic processes that generate and utilize energy, is fundamental to cell function and survival. nih.govnih.gov Processes like glycolysis and mitochondrial respiration are central to ATP production, the cell's primary energy currency. nih.govmeresearch.org.uk Dysregulation of these pathways can lead to cellular stress and has been implicated in various pathological conditions. meresearch.org.ukmdpi.com Given that some natural compounds can influence these energy-producing pathways, it is plausible that benzofurans like this compound could have an effect, although further research is needed to establish any direct impact.

Antimicrobial and Antifungal Activity Research

Bacteriostatic Effects (e.g., against Bacillus cereus)

This compound has demonstrated bacteriostatic activity against certain pathogenic bacteria. Research has shown its effectiveness against Bacillus cereus, a foodborne pathogen. mdpi.complos.org The mechanism of action for some antibacterial agents against B. cereus involves disruption of the cell membrane, leading to increased permeability and leakage of intracellular components. mdpi.complos.org Some compounds can also induce oxidative stress within the bacteria. mdpi.com While the precise mechanisms of this compound are not fully elucidated, its ability to inhibit the growth of B. cereus highlights its potential as an antibacterial agent.

Antifungal Properties against Pathogenic Strains

This compound and its derivatives have shown notable antifungal properties. Specifically, 7-hydroxy-dehydrotremetone, isolated from the roots of Ageratina adenophora, exhibited significant and broad-spectrum inhibitory activity against several agricultural pathogenic fungi. nih.gov These included Alternaria alternata, Colletotrichum gloeosporioides, Colletotrichum musae, Rhizoctonia solani, and Fusarium oxysporum f. sp. niveum. nih.gov The presence of this compound in the plant's roots suggests it may function as a natural defense mechanism against fungal pathogens. nih.gov Other related compounds, such as 6-hydroxytremetone, have also demonstrated activity against various fungal strains. conicet.gov.arresearchgate.net

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Pathogenic Fungi Tested | Activity | Source(s) |

| 7-hydroxy-dehydrotremetone | Alternaria alternata, Colletotrichum gloeosporioides, Colletotrichum musae, Rhizoctonia solani, Fusarium oxysporum f. sp. niveum | Significant broad-spectrum inhibition | nih.gov |

| 6-hydroxytremetone | Various fungal strains | Active | conicet.gov.arresearchgate.net |

Phytotoxicity and Ecological Interactions

This compound, a benzofuran ketone found in various plant species, exhibits notable phytotoxic properties that influence its ecological interactions. Research into its effects on other plants has demonstrated its potential as a germination inhibitor. Studies on benzofuran derivatives, such as (2R)-6-hydroxytremetone, which is structurally similar to this compound, have shown potent inhibitory effects on the seed germination of both monocotyledonous and dicotyledonous species, including onion, lettuce, and tomato. researchgate.net For instance, significant reductions in germination (approximately 80%) were observed when seeds were exposed to these compounds. researchgate.net

Beyond germination, these compounds also impede the subsequent development of seedlings, affecting the elongation of rootlets and hypocotyls. researchgate.net This suggests a mechanism that involves the inhibition of mitosis, which plays a crucial role in the phytotoxic effects of plants that produce these compounds. researchgate.net The allelopathic nature of these chemicals is a key strategy for invasive plants like Ageratina adenophora. By releasing phytotoxic metabolites, the plant can suppress the growth of neighboring native species, reduce biodiversity, and alter local ecosystems. ijpsr.com These specialized metabolites can retard seed germination and disrupt the growth of competing plants, contributing to the invasive success of the producing species. ijpsr.com

Toxicity Mechanisms in Animal Models

The toxicity of this compound is most famously associated with a debilitating condition in livestock, and studies in animal models have begun to uncover the physiological mechanisms behind this toxicity.

Association with Livestock Toxicosis ("Trembles")

This compound, alongside its analogue tremetone, is strongly implicated as a causative agent in a livestock poisoning known as "trembles". nih.govusda.gov This condition affects animals, such as cattle, goats, sheep, and horses, that graze on plants containing these toxins. usda.govresearchgate.net The primary plant sources are white snakeroot (Ageratina altissima) and rayless goldenrod (Isocoma pluriflora). usda.govnih.gov

The toxic compounds are contained within a crude, multi-component extract from these plants, historically referred to as "tremetol". usda.govuni.edu Analysis of tremetol has confirmed the presence of a complex mixture of benzofuran ketones, including this compound and tremetone. usda.gov When livestock ingest these plants, they develop clinical signs of poisoning characterized by muscle weakness and tremors. usda.gov The stability of these toxins is a significant factor in poisoning cases; studies have shown that this compound and related compounds are most stable when the plant material is freeze-dried, but they remain present and capable of inducing toxicosis even in air-dried plants. nih.gov This persistence means that both fresh and dried plant materials pose a risk to grazing animals. nih.gov

Mechanistic Insights from Animal Studies (e.g., Myonecrosis)

Investigations into the toxic effects of this compound-containing plants in animal models, particularly goats, have revealed that the primary mechanism of toxicity involves severe muscle damage. researchgate.net The condition is characterized by myonecrosis, which is the death of muscle tissue. usda.gov

Histological examinations of goats poisoned with rayless goldenrod show severe skeletal and cardiac myodegeneration and necrosis. researchgate.netusda.gov The damage is marked by the swelling and disruption of myocytes (muscle cells), significant inflammation, and interstitial edema. usda.gov The quadriceps femoris is a consistently damaged skeletal muscle, while in the heart, the myocardial lesions are often most severe in the papillary muscles. researchgate.net These findings establish that the toxins in these plants are potent myotoxins, leading to the clinical signs of "trembles". usda.govresearchgate.net The progressive muscle damage results in exercise intolerance, weakness, and the characteristic tremors observed in affected animals. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The biological activity of this compound is closely linked to its chemical structure. Structure-activity relationship (SAR) studies, which compare this compound to its analogues, provide insight into which parts of the molecule are essential for its toxicity.

Influence of Structural Modifications on Biological Potency

The core structure of this compound is a benzofuran ring system. Modifications to this structure can significantly alter its biological effects. Key analogues include tremetone, which has a saturated bond in the dihydrofuran ring, and various hydroxylated derivatives like hydroxytremetone. gatech.edu

The general principle that structurally similar compounds exhibit similar biological activities holds true for this class of molecules. nih.gov However, subtle changes can lead to different potencies. For example, studies on the phytotoxicity and antifungal activity of various benzofuran derivatives isolated from Ageratina adenophora revealed differences in their efficacy. colab.ws 7-hydroxy-dehydrotremetone showed significant broad-spectrum antifungal activity, while other related compounds were less active or inactive. colab.ws

In another example comparing the antimicrobial activity of benzofuran derivatives, it was noted that a methoxylated analogue of a related compound showed reduced activity, suggesting that the presence and position of hydroxyl and methoxy (B1213986) groups are critical for potency. ekb.eg The unsaturation in the furan (B31954) ring of this compound, compared to the saturated ring in tremetone, is another key structural difference that likely influences its toxicokinetics and toxicodynamics, although both are considered toxic principles in "trembles". gatech.edu These studies indicate that the presence of the benzofuran skeleton is crucial, but its potency is modulated by the degree of saturation in the furan ring and the pattern of substitution on the aromatic ring.

Table 1: Plants Containing this compound and Associated Toxic Effects

| Plant Species | Common Name | Key Benzofuran Ketones | Observed Toxic Effect in Animals |

|---|---|---|---|

| Isocoma pluriflora | Rayless Goldenrod | This compound, Tremetone, 3-Oxyangeloyl-tremetone | "Trembles", Skeletal and Cardiac Myonecrosis |

| Ageratina altissima | White Snakeroot | This compound, Tremetone, Hydroxytremetone | "Trembles", Myoskeletal and Myocardial Degeneration |

| Isocoma spp. (various) | Goldenbush | This compound, Tremetone | "Trembles" |

| Ageratina adenophora | Crofton Weed | 7-hydroxy-dehydrotremetone | Antifungal activity, Allelopathy |

Advanced Analytical Methods for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like dehydrotremetone. This method combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.

In a notable study, a GC-MS analytical method was specifically developed for the detection of this compound and the related compound, tremetone (B1683225), in the plant Ageratina altissima (white snakeroot). nih.gov This development was pivotal in diagnosing white snakeroot poisoning in livestock. The method successfully identified this compound in both the plant material and in post-mortem liver samples from a poisoned cow, confirming exposure to the toxin. nih.gov

For the analysis, samples are typically prepared using an extraction method suitable for lipophilic compounds. The extract is then injected into the GC system, where the compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for definitive identification of this compound. Quantitative analysis can also be performed by comparing the peak area of this compound in a sample to that of a known concentration standard.

Table 1: Illustrative GC-MS Parameters for Benzofuran (B130515) Analysis

| Parameter | Value/Condition |

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5MS) |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temp 60-80°C, ramped to 280-300°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Mode | Full Scan (for qualitative), Selected Ion Monitoring (SIM) (for quantitative) |

This table presents typical parameters for the GC-MS analysis of benzofuran compounds and should be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of this compound. It is particularly suitable for compounds that are not sufficiently volatile for GC analysis or are thermally labile. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Research has utilized HPLC to analyze the chemical composition of Ageratina altissima, leading to the identification of different chemotypes of the plant based on their content of tremetone, this compound, and other structurally related compounds. researchgate.netacs.org This application highlights the utility of HPLC in phytochemical analysis and quality control of plant materials.

HPLC coupled with a photodiode array (PDA) detector offers a significant advantage for the analysis of complex samples. A PDA detector can acquire the entire UV-visible spectrum of a compound as it elutes from the HPLC column. This provides multi-dimensional data that can be used to identify compounds based on both their retention time and their UV-visible spectrum. This is particularly useful for distinguishing between structurally similar compounds that may have similar retention times but different spectral characteristics. While specific validated HPLC-PDA methods for the routine quantification of this compound are not extensively detailed in the available literature, the technique is well-suited for this purpose due to the chromophoric nature of the benzofuran ring system in this compound.

HPLC with a single-wavelength Ultraviolet (UV) detector is a more common and cost-effective approach for quantitative analysis. wisdomlib.org For the quantification of this compound, a specific wavelength at which the compound exhibits maximum absorbance would be selected for detection. This enhances the sensitivity and selectivity of the analysis. The method's simplicity and robustness make it suitable for routine quality control applications. As with HPLC-PDA, detailed validated methods for this compound are not widely published, but the principles of the technique are directly applicable.

Table 2: General HPLC Conditions for the Analysis of Plant-derived Benzofurans

| Parameter | Value/Condition |

| Column Type | Reversed-phase C18 |

| Mobile Phase | Gradient or isocratic mixture of acetonitrile (B52724) and water (often with an acid modifier like formic acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Detection | PDA (e.g., 200-400 nm) or UV (at a specific wavelength) |

This table provides a general set of conditions that would be a starting point for developing a specific method for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection of this compound at very low concentrations, particularly in complex biological matrices like milk or plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.gov This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

In an LC-MS/MS system, after the compounds are separated by the HPLC, they are ionized (commonly by electrospray ionization - ESI) and enter the mass spectrometer. A specific precursor ion for this compound is selected in the first mass analyzer, fragmented in a collision cell, and then specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach is highly selective and significantly reduces background noise, allowing for trace-level quantification. Although the presence of toxins from Ageratina altissima in milk is a known concern, specific LC-MS/MS methods for the routine trace analysis of this compound in milk or other biological fluids are not well-documented in publicly available research. However, the principles of LC-MS/MS make it the most suitable technique for such applications. researchgate.netnih.govresearchgate.net

Method Validation and Application in Biological and Plant Samples

The validation of any analytical method is crucial to ensure its reliability and accuracy for its intended purpose. nih.gov Method validation involves assessing several parameters, including linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). austinpublishinggroup.com

Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Precision: Measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Accuracy: Refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies in spiked samples.

Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The application of these validated methods is critical in various fields. In plant science, these methods are used for the phytochemical analysis of Ageratina altissima, helping to identify plants with high toxic potential. researchgate.netresearchgate.net In veterinary medicine, the detection of this compound in animal tissues, such as the liver, or in biological fluids can confirm a diagnosis of white snakeroot poisoning. nih.gov Furthermore, these analytical techniques are essential for food safety, particularly for testing milk from livestock that may have grazed on Ageratina altissima, to prevent the public health issue known as "milk sickness".

Table 3: Key Validation Parameters for Analytical Methods

| Parameter | Description | Acceptance Criteria (Typical) |

| Linearity (r²) | Correlation coefficient of the calibration curve | ≥ 0.995 |

| Precision (%RSD) | Repeatability and intermediate precision | ≤ 15% (≤ 20% at LOQ) |

| Accuracy (% Recovery) | Closeness to the true value | 85-115% (80-120% at LOQ) |

| Specificity | No interference at the retention time of the analyte | Peak purity and resolution |

| LOD | Signal-to-noise ratio | ~3:1 |

| LOQ | Signal-to-noise ratio | ~10:1 |

These are general acceptance criteria based on regulatory guidelines and can vary depending on the specific application and matrix.

Ecological and Agricultural Significance from a Research Perspective

Role of Dehydrotremetone in Plant Defense Mechanisms

From a research standpoint, this compound is recognized as part of a plant's chemical arsenal (B13267) against various biological threats. As a member of the benzofuran (B130515) family, it is part of a group of compounds known for a wide array of biological activities, including antimicrobial and insecticidal properties. researchgate.netnih.govphytojournal.comscilit.com

Research into the extracts of plants from the Asteraceae family, such as those from the genus Eupatorium (a close relative of Ageratina), has identified this compound derivatives with specific defensive functions. For instance, compounds like 7-hydroxy-dehydrotremetone have demonstrated activity against pathogenic fungi. nih.govijpsm.com This suggests that this compound helps protect the plant from fungal infections. Furthermore, the broader class of benzofurans and related compounds found in these plants, such as monoterpenoids, have shown nematicidal activity, meaning they can act against parasitic nematodes that attack plant roots. nih.govnih.govekb.egmdpi.combenthamopen.com This protective function is crucial for the plant's survival and fitness in its natural ecosystem, deterring herbivores and pathogens and thus ensuring its reproductive success.

Impact on Livestock Health and Agricultural Productivity

This compound, along with the related compound Tremetone (B1683225), is a primary toxin responsible for significant adverse health effects in livestock. purdue.edu These toxins are notably present in white snakeroot (Ageratina altissima), a plant often found in wooded pastures and along the edges of fields. purdue.edugrowitbuildit.com When grazing animals consume this plant, they can develop a condition known as "trembles," characterized by severe muscle tremors. nih.govtoxicology.cz

The toxic mechanism involves skeletal muscle necrosis and cardiotoxicity. purdue.edutoxicology.cz Ingestion of as little as 0.5-2% of an animal's body weight can lead to poisoning. purdue.edu Clinical signs can appear within a few days to several weeks and include weight loss, listlessness, muscle tremors, and eventually, collapse. purdue.eduusda.gov A particularly insidious aspect of this toxicity is that the compounds are excreted in the milk of lactating animals. purdue.eduusda.govmotherearthnews.com This can poison suckling offspring and also poses a risk to humans who consume the contaminated milk, leading to a condition historically known as "milk sickness". growitbuildit.commotherearthnews.comminnesotawildflowers.info

The impact on agricultural productivity is substantial. Livestock poisoning leads to direct economic losses from animal deaths, premature culling, and veterinary treatment costs. jscimedcentral.comresearchgate.net Furthermore, affected animals that survive often experience reduced productivity, including significant decreases in milk yield. jscimedcentral.comthebullvine.comnih.gov The presence of toxic plants like white snakeroot can render pastures unsafe for grazing, forcing farmers to implement costly management strategies or abandon certain areas, thereby reducing the available land for livestock production. motherearthnews.com

Table 1: Clinical Signs of this compound/Tremetone Toxicity in Livestock

| Clinical Sign | Description |

|---|---|

| Muscle Tremors | Fine to violent trembling, particularly in the muscles of the nose, legs, and flanks, often exacerbated by exercise. purdue.eduusda.gov |

| Listlessness | General weakness, depression, and reluctance to move. purdue.edu |

| Weight Loss | Loss of appetite and condition. purdue.edu |

| Dyspnea | Difficulty breathing due to effects on respiratory muscles. purdue.edutoxicology.cz |

| Cardiac Effects | Irregular heartbeat, arrhythmias, and potential cardiac failure. purdue.edutoxicology.cz |

| Acetone Odor | A distinct acetone-like smell on the breath or in the urine (ketosis). purdue.edu |

| Collapse | In severe cases, the animal may collapse and be unable to rise. purdue.edu |

Identification and Management Strategies for Toxic Plant Species

The primary plant species of agricultural concern containing this compound is Ageratina altissima, commonly known as white snakeroot. vt.edumissouribotanicalgarden.org Accurate identification is the first step in managing the risk of livestock poisoning.

Ageratina altissima is a perennial herb native to eastern North America, typically found in shaded or partially shaded areas like woodlands, thickets, and along fence rows. vt.edumissouribotanicalgarden.orgbplant.org It grows upright, reaching heights of 1.5 to 4 feet. growitbuildit.compurdue.edu Its key identifying features include opposite leaves that are coarsely toothed, have a broad base, and a pointed tip. minnesotawildflowers.infovt.edu In late summer and fall, it produces clusters of small, bright white, fluffy flowers. minnesotawildflowers.infomissouribotanicalgarden.org

Management of white snakeroot is crucial for maintaining safe pastures. Strategies can be divided into mechanical and chemical methods.

Table 2: Management Strategies for Ageratina altissima (White Snakeroot)

| Strategy Type | Method | Description and Efficacy |

|---|---|---|

| Mechanical | Hand-Pulling | Effective for small, isolated infestations. It is most successful when the soil is moist, allowing for the removal of the entire root system. motherearthnews.compurdue.edugoodoak.com |

| Mechanical | Mowing/Cutting | Repeatedly cutting the plants close to the ground before they flower can weaken them and prevent seed production. This must be done consistently throughout the season. growitbuildit.comgoodoak.com |

| Chemical | Herbicide Application | Spot application of herbicides is an effective control method. Products containing dicamba, triclopyr (B129103) + 2,4-D, or glyphosate (B1671968) have been reported to have good activity. purdue.edugoodoak.com Triclopyr-based herbicides are often preferred in pastures as they target broadleaf plants without harming grasses. goodoak.com |

| Pasture Management | Rotational Grazing | Preventing overgrazing ensures that livestock have ample desirable forage, making them less likely to consume toxic plants like white snakeroot. purdue.edu |

Chemotaxonomic Implications within Plant Genera

The presence and relative concentrations of this compound and related benzofuran ketones serve as important chemical markers in the field of chemotaxonomy, which uses chemical constituents to classify and understand the relationships between plants. researchgate.net These compounds are characteristic of certain genera within the Asteraceae family, most notably Ageratina (formerly Eupatorium), Isocoma (rayless goldenrod), and other related species. nih.govacs.org

Research has shown that the chemical profile of these toxins can vary significantly, not only between different species but also within a single species. researchgate.netresearchgate.net For example, analysis of Ageratina altissima has revealed the existence of different "chemotypes," which are visually identical but produce different profiles of toxic compounds. researchgate.net This variation may explain the sporadic and unpredictable nature of white snakeroot poisoning observed in livestock. researchgate.netnih.gov

By analyzing the specific benzofurans present, such as Tremetone, this compound, and 3-oxyangeloyl-tremetone, scientists can differentiate between species like Isocoma pluriflora, I. tenuisecta, and I. acradenia. acs.org The unique chemical fingerprint provided by these compounds helps to refine the taxonomic classification of these plants, clarifying evolutionary relationships within the complex Eupatorieae tribe of the Aster family. bplant.org This chemical data provides an additional layer of information beyond traditional morphological comparisons.

Research Gaps and Future Directions in Dehydrotremetone Research

Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

The biosynthesis of dehydrotremetone is understood to originate from the isoprenylation of para-hydroxyacetophenone. ekb.eg This initial precursor is believed to be formed through the condensation of four acetyl-CoA units via a Claisen condensation reaction, creating a polyketide-type intermediate. ekb.eg An alternative proposed pathway suggests the involvement of phenylalanine derived from the deoxyxylulose phosphate (B84403) pathway to form para-hydroxyacetophenone. ekb.eg The subsequent and crucial step involves the electrophilic substitution of the aromatic nucleus of para-hydroxyacetophenone with either dimethylallyl diphosphate (B83284) (DMAPP) or isopentenyl diphosphate (IPP), which are sourced from either the mevalonate (B85504) or deoxyxylulose phosphate pathway. ekb.eg This leads to the formation of a dihydrofuran ring system, which, after the intermediary formation of an epoxide, undergoes dehydration to yield this compound. ekb.eg

While these foundational steps have been proposed, significant gaps remain in our understanding. The specific enzymes catalyzing each step of the this compound biosynthetic pathway have not been fully characterized. For instance, the precise nature of the prenyltransferase responsible for the isoprenylation of the phenolic precursor is yet to be definitively identified. Furthermore, the regulatory mechanisms that control the expression and activity of these biosynthetic enzymes are largely unknown. Research is needed to uncover the transcription factors, signaling molecules, and feedback loops that govern the rate of this compound synthesis in plants like Ageratina altissima (white snakeroot). purdue.edu Understanding these regulatory networks is crucial for explaining the observed variability in this compound concentrations within and between plant populations.

Future research should focus on:

Enzyme Identification and Characterization: Utilizing transcriptomic and proteomic approaches to identify and isolate the enzymes involved in the biosynthetic pathway. Subsequent in vitro assays are necessary to confirm their specific functions.

Regulatory Network Analysis: Investigating the genetic and environmental cues that modulate the expression of biosynthetic genes. This includes studying the role of plant hormones and stress-induced signaling pathways.

Metabolic Flux Analysis: Employing isotopic labeling studies to trace the flow of precursors through the pathway and to identify potential bottlenecks and regulatory control points.

Comprehensive Molecular Target Identification and Signaling Pathway Analysis for Biological Activities

This compound and its derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. nih.govresearchgate.netmdpi.com However, the precise molecular targets and the downstream signaling pathways through which this compound exerts these effects are not well understood. For instance, while some studies suggest that the toxicity of related compounds may involve mitochondrial dysfunction, the specific mitochondrial proteins that interact with this compound have not been identified. ijpsr.com Similarly, although anti-inflammatory properties are suggested, the exact components of the inflammatory cascade that are modulated by this compound remain to be elucidated.

A significant research gap is the lack of comprehensive studies to systematically identify the direct binding partners of this compound within the cell. Without this knowledge, understanding its mechanism of action at a molecular level is challenging. Furthermore, how these initial binding events translate into broader cellular responses through the modulation of signaling pathways such as the MAPK or cAMP pathways is an area ripe for investigation. nih.gov

Future research efforts should be directed towards:

Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational docking studies to identify the direct molecular targets of this compound. semanticscholar.org

Signaling Pathway Analysis: Using system biology approaches, including transcriptomics and phosphoproteomics, to map the signaling pathways that are perturbed by this compound treatment.

Structure-Activity Relationship Studies: Synthesizing and testing a variety of this compound analogs to understand how structural modifications influence target binding and biological activity. sci-hub.st

Investigation of Environmental Factors Influencing this compound Production in Plants